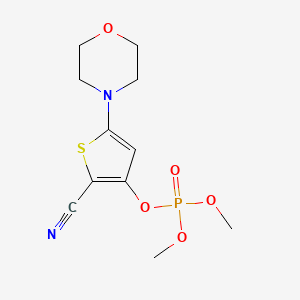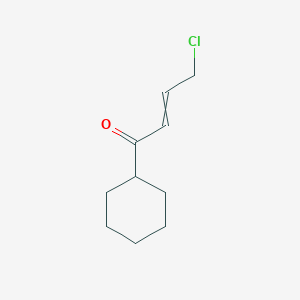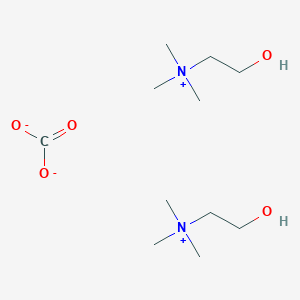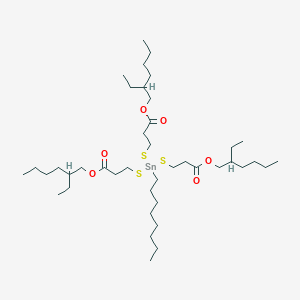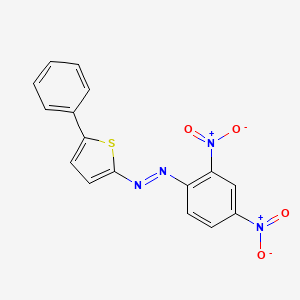
Diazene, (2,4-dinitrophenyl)(5-phenyl-2-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, (2,4-dinitrophenyl)(5-phenyl-2-thienyl)- is an organic compound with the molecular formula C12H8N4O4 It is a diazene derivative, characterized by the presence of both a dinitrophenyl and a phenyl-thienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (2,4-dinitrophenyl)(5-phenyl-2-thienyl)- typically involves the reaction of 2,4-dinitrophenylhydrazine with 5-phenyl-2-thiophenecarboxaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diazene, (2,4-dinitrophenyl)(5-phenyl-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and sulfoxide derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl and thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Nitro and sulfoxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl and thienyl derivatives.
Applications De Recherche Scientifique
Diazene, (2,4-dinitrophenyl)(5-phenyl-2-thienyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of Diazene, (2,4-dinitrophenyl)(5-phenyl-2-thienyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, its nitro groups can participate in redox reactions, affecting cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: Similar in structure but lacks the thienyl group.
4-Nitroazobenzene: Contains a nitro group but does not have the thienyl substitution.
Phenylhydrazine: Lacks the nitro and thienyl groups but shares the hydrazine moiety.
Uniqueness
Diazene, (2,4-dinitrophenyl)(5-phenyl-2-thienyl)- is unique due to the presence of both dinitrophenyl and phenyl-thienyl groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
61201-18-1 |
|---|---|
Formule moléculaire |
C16H10N4O4S |
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
(2,4-dinitrophenyl)-(5-phenylthiophen-2-yl)diazene |
InChI |
InChI=1S/C16H10N4O4S/c21-19(22)12-6-7-13(14(10-12)20(23)24)17-18-16-9-8-15(25-16)11-4-2-1-3-5-11/h1-10H |
Clé InChI |
JOCNNDFRUXDTMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(S2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



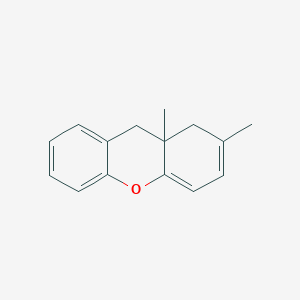
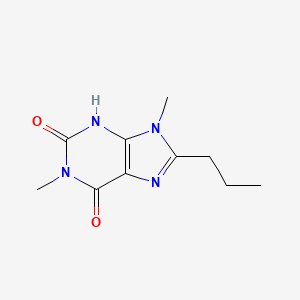
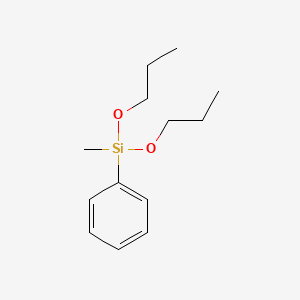
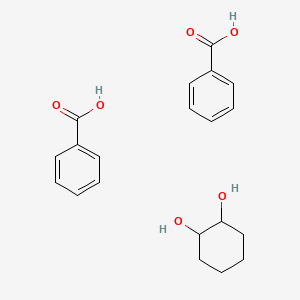
![(2S)-2-amino-4-[(4-bromophenyl)methoxy]-4-oxobutanoate](/img/structure/B14600858.png)
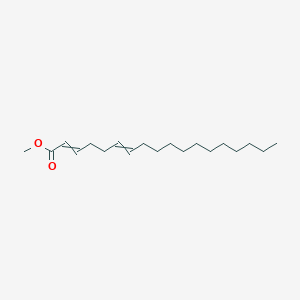
![4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14600864.png)
